molecular formula C20H17BrN4OS B14929727 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B14929727
M. Wt: 441.3 g/mol
InChI Key: PHQQPSWEENKMRR-UHFFFAOYSA-N
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Coupling Reaction: The brominated pyrazole is coupled with a benzyl halide derivative in the presence of a base such as potassium carbonate.

    Formation of Benzamide: The benzylated pyrazole is then reacted with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.

    Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the pyrazole and benzothiophene rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Similar structure but lacks the benzothiophene moiety.

    4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure but has a carboxylic acid group instead of the benzamide group.

    4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-cyano-1-benzothiophen-2-yl)benzamide: Similar structure but with a different substitution pattern on the benzothiophene ring.

Uniqueness

The unique combination of the pyrazole, benzamide, and benzothiophene moieties in 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17BrN4OS

Molecular Weight

441.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C20H17BrN4OS/c21-15-10-23-25(12-15)11-13-5-7-14(8-6-13)19(26)24-20-17(9-22)16-3-1-2-4-18(16)27-20/h5-8,10,12H,1-4,11H2,(H,24,26)

InChI Key

PHQQPSWEENKMRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br)C#N

Origin of Product

United States

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